(E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)hex-4-enamide
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Overview
Description
(E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)hex-4-enamide is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)hex-4-enamide typically involves multi-step organic reactions. The process begins with the preparation of the isobenzofuran and thiadiazole intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include various acids, bases, and solvents such as methanol and ethanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques such as continuous flow chemistry or batch processing. These methods ensure high yield and purity of the final product, making it suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
(E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)hex-4-enamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives under basic conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions often involve controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
(E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)hex-4-enamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)hex-4-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- **(E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)hex-4-enamide shares structural similarities with other isobenzofuran and thiadiazole derivatives.
γ-Valerolactone: This compound is used as a green solvent and has applications in sustainable chemistry.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C22H27N3O5S |
---|---|
Molecular Weight |
445.5 g/mol |
IUPAC Name |
(E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)hex-4-enamide |
InChI |
InChI=1S/C22H27N3O5S/c1-5-6-17-24-25-22(31-17)23-16(26)10-8-12(2)7-9-14-19(27)18-15(11-30-21(18)28)13(3)20(14)29-4/h7,27H,5-6,8-11H2,1-4H3,(H,23,25,26)/b12-7+ |
InChI Key |
ZLTDOFJVCFHWCK-KPKJPENVSA-N |
Isomeric SMILES |
CCCC1=NN=C(S1)NC(=O)CC/C(=C/CC2=C(C(=C3COC(=O)C3=C2O)C)OC)/C |
Canonical SMILES |
CCCC1=NN=C(S1)NC(=O)CCC(=CCC2=C(C(=C3COC(=O)C3=C2O)C)OC)C |
Origin of Product |
United States |
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